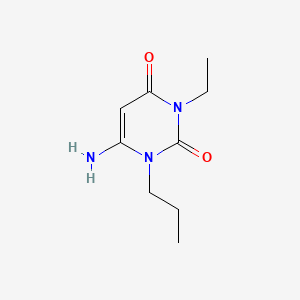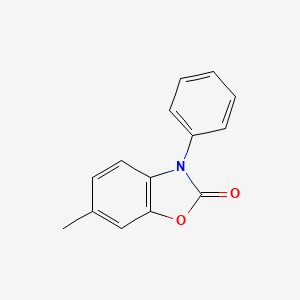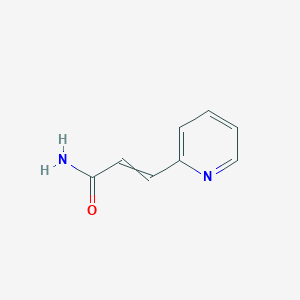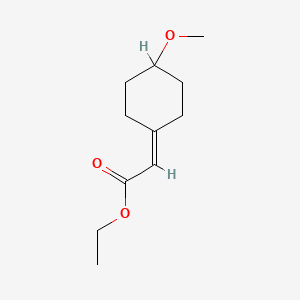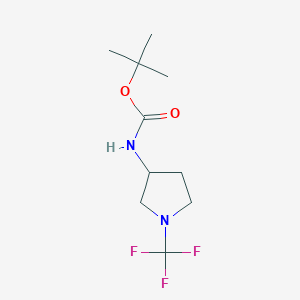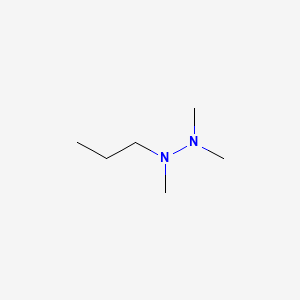
Propyltrimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyltrimethylhydrazine is an organic compound with the molecular formula C₆H₁₆N₂. It is a member of the hydrazine family, characterized by the presence of two nitrogen atoms connected by a single bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyltrimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of propylamine with trimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize the production rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propyltrimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine functional group, which is highly reactive .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one of the hydrogen atoms in the hydrazine group with another functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield nitrogen oxides, while reduction reactions produce amines and other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Propyltrimethylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of propyltrimethylhydrazine involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, which is why it is being investigated for its potential as an anticancer agent .
Comparación Con Compuestos Similares
Propyltrimethylhydrazine is unique among hydrazine derivatives due to its specific molecular structure and reactivity. Similar compounds include:
Methylhydrazine: Known for its use as a reducing agent in organic synthesis.
Dimethylhydrazine: Commonly used as a rocket propellant and in the synthesis of pharmaceuticals.
Phenylhydrazine: Used in the preparation of various pharmaceuticals and as a reagent in organic chemistry.
Compared to these compounds, this compound offers a unique combination of reactivity and stability, making it particularly valuable for specific applications in research and industry .
Propiedades
Número CAS |
60678-65-1 |
|---|---|
Fórmula molecular |
C6H16N2 |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
1,1,2-trimethyl-2-propylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 |
Clave InChI |
UMOIOYNREGPHEN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


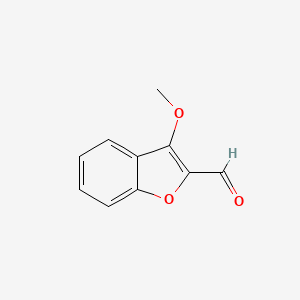
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
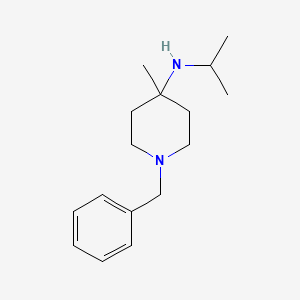

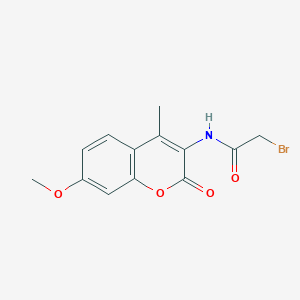
![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)

